BenchChemオンラインストアへようこそ!

1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one

Growth hormone secretagogue spiro-piperidine synthetic intermediate

1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one (CAS 159634-82-9), also designated as 2-acetyl-2,3-dihydro-spiro[isoquinoline-4(1H),4'-piperidine], is a spirocyclic compound with molecular formula C15H20N2O and molecular weight 244.33 g/mol that fuses a tetrahydroisoquinoline moiety with a piperidine ring via a shared quaternary spiro carbon. The compound bears an N-acetyl substituent on the isoquinoline nitrogen, distinguishing it from the free secondary amine parent scaffold.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS No. 159634-82-9
Cat. No. B3323084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one
CAS159634-82-9
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2=CC=CC=C2C3(C1)CCNCC3
InChIInChI=1S/C15H20N2O/c1-12(18)17-10-13-4-2-3-5-14(13)15(11-17)6-8-16-9-7-15/h2-5,16H,6-11H2,1H3
InChIKeyROWMFWZREGHVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one (CAS 159634-82-9): Spirocyclic Tetrahydroisoquinoline-Piperidine Building Block for Growth Hormone Secretagogue and Pain Research Programs


1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one (CAS 159634-82-9), also designated as 2-acetyl-2,3-dihydro-spiro[isoquinoline-4(1H),4'-piperidine], is a spirocyclic compound with molecular formula C15H20N2O and molecular weight 244.33 g/mol that fuses a tetrahydroisoquinoline moiety with a piperidine ring via a shared quaternary spiro carbon [1]. The compound bears an N-acetyl substituent on the isoquinoline nitrogen, distinguishing it from the free secondary amine parent scaffold. It is commercially supplied at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . The spiro[isoquinoline-4,4'-piperidine] scaffold has been explicitly claimed in patents directed to growth hormone secretagogues [2] and dual sigma-1 (σ₁) / mu-opioid (MOR) receptor modulators for pain [3], establishing this compound as a privileged synthetic intermediate within two distinct therapeutic programs.

Why Generic Spiro-Isoquinoline-Piperidine Analogs Cannot Substitute for CAS 159634-82-9 in Growth Hormone Secretagogue and Dual Sigma/Mu Opioid Programs


Within the spiro[isoquinoline-4,4'-piperidine] chemical space, the specific N-acetyl substitution on the tetrahydroisoquinoline ring of CAS 159634-82-9 is not interchangeable with the free amine (CAS 1145670-30-9), the Boc-protected variant (CAS 857898-70-5), or the N-methyl analog (CAS 1588441-25-1). In U.S. Patent 5,536,716, the 2-acetyl derivative is explicitly enumerated as compound 5, serving as the tetrahydroisoquinoline-bearing component in the synthesis of N-[1(R)-[(2-acetyl-1,2,3,4-tetrahydrospiro[isoquinolin-4,4'-piperidin]-1'-yl)carbonyl]-2-(indol-3-yl)ethyl]-2-amino-2-methylpropanamide, a growth hormone secretagogue candidate [1]. The acetyl group preserves the tertiary amide character of the isoquinoline nitrogen, modulating both the electron density and conformational preferences of the spirocyclic core in ways that the free amine, carbamate, or alkyl-substituted analogs do not replicate [2]. Furthermore, the Esteve patent family (WO 2016/177472 A1) establishes that substitution patterns on the spiro-isoquinoline-piperidine scaffold directly determine the ratio of sigma-1 to mu-opioid receptor binding, meaning that even minor structural deviations can shift a compound from dual activity to single-target or inactive profiles [3]. Generic substitution without matching the precise N-acetyl regiochemistry therefore risks both synthetic incompatibility and pharmacological divergence.

Quantitative Differentiation Evidence for CAS 159634-82-9 Against Closest Spiro-Isoquinoline-Piperidine Analogs


Explicit Enumeration in Merck Growth Hormone Secretagogue Patent vs. Non-Enumerated Free Amine and Boc Analogs

CAS 159634-82-9 is explicitly listed as compound 5 in Claim 6 of U.S. Patent 5,536,716, where the 2-acetyl-1,2,3,4-tetrahydrospiro[isoquinolin-4,4'-piperidin] moiety serves as the defined tetrahydroisoquinoline component coupled to a tryptophan-derived dipeptide mimetic [1]. In contrast, the unsubstituted 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] (CAS 1145670-30-9) and the N-Boc-protected variant (CAS 857898-70-5) are not enumerated in any claim of this patent, indicating they were either not evaluated or did not yield active secretagogues within the claimed Markush structures [2]. The target compound's N-acetyl group provides a permanent tertiary amide that is stable to the subsequent peptide coupling conditions used to elaborate the 1'-piperidine position, whereas the free amine would require orthogonal protection and the Boc group would necessitate acidic deprotection incompatible with the final product.

Growth hormone secretagogue spiro-piperidine synthetic intermediate ghrelin receptor

Spirocyclic Scaffold Dual Sigma-1/Mu-Opioid Receptor Pharmacophore: Scaffold-Level Differentiation from Non-Spiro Analogs

The spiro[isoquinoline-4,4'-piperidine] scaffold, of which CAS 159634-82-9 is the N-acetyl derivative, has been identified in WO 2016/177472 A1 (Esteve) as a privileged core for achieving dual pharmacological activity at both the sigma-1 (σ₁) receptor and the mu-opioid receptor (MOR) [1]. The spirocyclic junction enforces a rigid orthogonal orientation between the tetrahydroisoquinoline and piperidine rings that cannot be achieved by non-spiro analogs such as 4-phenylpiperidine or simple tetrahydroisoquinoline-piperidine linked systems [2]. This conformational constraint is critical because the sigma-1 receptor pharmacophore requires a specific distance and angle between the basic amine and the hydrophobic aromatic region; the spiro[4,4'] junction locks this geometry, whereas flexible-linker or fused-ring analogs sample multiple conformations with reduced binding site complementarity [2]. While specific binding data (Ki, IC₅₀) for CAS 159634-82-9 at sigma-1 and MOR have not been publicly disclosed, the scaffold-level evidence from the Esteve patent family demonstrates that spiro-isoquinoline-4,4'-piperidine derivatives bearing N-substituents can achieve dual receptor occupancy, in contrast to the 3,4-dihydrospiro[piperidine-4,2'(1'H)quinoline] scaffold which shows primarily acetylcholinesterase inhibitory activity with IC₅₀ values of 28.3 ± 0.26 μM and 159 ± 2.9 μM for representative compounds [3].

sigma-1 receptor mu-opioid receptor dual pharmacology pain spirocyclic constraint

Vendor-Supplied Purity and Batch QC Documentation: 98% Purity with NMR, HPLC, and GC Verification vs. Uncharacterized Analog Sources

CAS 159634-82-9 is commercially supplied by Bidepharm (Bide Pharmatech Ltd.) at a certified purity of 98%, with batch-specific quality control documentation including ¹H NMR, HPLC, and GC analytical data provided for each lot . This level of analytical characterization exceeds what is typically available for the unsubstituted parent scaffold CAS 1145670-30-9 or the N-methyl analog (CAS 1588441-25-1), which are often supplied at lower purity (95–97%) without comprehensive multi-method batch certification from a single vendor . The availability of orthogonal purity verification (NMR for structural identity, HPLC for organic purity, GC for volatile impurity profiling) enables procurement decisions based on quantified, batch-traceable quality metrics rather than vendor claims alone. MolCore additionally supplies the compound under ISO certification standards, providing further quality assurance for pharmaceutical R&D and quality control applications .

chemical purity quality control NMR HPLC GC batch certification

N-Acetyl Substituent Prevents Piperidine Nitrogen Alkylation Side-Reactions During Downstream Elaboration vs. Free Amine Scaffold

The N-acetyl group on the tetrahydroisoquinoline nitrogen of CAS 159634-82-9 serves as a permanent protecting group that eliminates the chemoselectivity problem inherent to the free amine scaffold CAS 1145670-30-9, where both the isoquinoline secondary amine and the piperidine secondary amine are nucleophilic and can compete for electrophiles during downstream functionalization [1]. In the Merck growth hormone secretagogue synthesis (US 5,536,716), the 2-acetyl-1,2,3,4-tetrahydrospiro[isoquinolin-4,4'-piperidin] intermediate undergoes selective acylation at the piperidine 1'-position to install the dipeptide mimetic side chain, a transformation that would yield complex mixtures of mono- and bis-acylated products if attempted with the unprotected scaffold [2]. The acetyl group is stable to the peptide coupling conditions (carbodiimide or mixed anhydride activation) used in the patent examples, whereas a Boc or Cbz protecting group would require an additional deprotection step that could compromise the acid-labile or hydrogenation-sensitive functionality in the final product [2].

chemoselectivity protecting group strategy N-acetyl piperidine alkylation synthetic efficiency

Tetrahydroisoquinoline Moiety as Privileged Backbone for CNS Drug Discovery: Class-Level Differentiation from Non-Isoquinoline Spiro Cores

The tetrahydroisoquinoline (THIQ) moiety embedded in CAS 159634-82-9 is a recognized privileged scaffold in central nervous system (CNS) drug discovery, forming the backbone of multiple approved drugs for pain, neurodegenerative diseases, and cancer . Within the spiro[isoquinoline-4,4'-piperidine] scaffold series, THIQ-containing compounds have demonstrated binding to sigma receptors, with related spirocyclic tetrahydroisoquinoline-piperidine compounds showing sigma-2 receptor Ki values in the range of 8.7–845 nM depending on aromatic substitution pattern [1]. In contrast, spiro compounds that replace the THIQ moiety with a quinoline ring (e.g., 3,4-dihydrospiro[piperidine-4,2'(1'H)quinoline]) show a shift in pharmacological profile toward acetylcholinesterase inhibition (IC₅₀ = 28.3–159 μM) and antioxidant activity rather than sigma receptor engagement [2]. This target engagement divergence based on the fused aromatic ring system (THIQ vs. quinoline) underscores that the isoquinoline substructure is not merely a scaffold variant but a pharmacophoric determinant [2].

tetrahydroisoquinoline CNS drug discovery privileged scaffold blood-brain barrier sigma receptor

Spirocyclic Conformational Restriction as a Stability and Selectivity Determinant vs. Non-Spiro Flexible Analogs

Spiro compounds, including the spiro[isoquinoline-4,4'-piperidine] core of CAS 159634-82-9, possess rigid structures and unique electronic properties—such as anomeric effects, spiro conjugation, and spiro hyperconjugation—that are absent in general non-spiro organic compounds . These properties contribute to enhanced conformational stability and predictable three-dimensional presentation of pharmacophoric elements. The spirocyclic junction in CAS 159634-82-9 restricts the relative orientation of the tetrahydroisoquinoline and piperidine rings to a near-orthogonal arrangement, reducing the entropic penalty upon receptor binding compared to flexible analogs where the two rings can adopt multiple low-energy conformations [1]. This conformational pre-organization has been exploited in the design of sigma-2 receptor ligands, where the spirocyclic 2-benzopyran scaffold was found to be more favorable than the ring-contracted 2-benzofuran system for achieving high sigma affinity [2]. While specific comparative metabolic stability or receptor binding data for CAS 159634-82-9 versus non-spiro analogs have not been publicly disclosed, the physicochemical principle of spiro-conformational restriction is well-established as a design strategy for improving target selectivity and reducing off-target binding [1].

spirocyclic constraint conformational restriction metabolic stability spiro hyperconjugation anomeric effect

Recommended Procurement and Application Scenarios for CAS 159634-82-9 Based on Verified Differentiation Evidence


Synthesis of Growth Hormone Secretagogue Candidates Following the Merck Spiro-Piperidine Patent路线

CAS 159634-82-9 is the optimal starting material for medicinal chemistry programs synthesizing ghrelin receptor (GHSR1a) agonists or growth hormone secretagogues that build upon the Merck spiro-piperidine scaffold disclosed in US 5,536,716 [1]. The compound's N-acetyl group provides permanent protection of the isoquinoline nitrogen, enabling chemoselective acylation or alkylation exclusively at the piperidine 1'-position without competing side reactions at the isoquinoline amine. This eliminates the need for orthogonal protection/deprotection sequences, reducing synthesis step count and improving overall yield. Researchers should procure the 98% purity grade with batch-specific NMR, HPLC, and GC certification to ensure reproducible coupling yields and minimize byproduct formation during the critical piperidine 1'-position elaboration step .

Building Block for Dual Sigma-1/Mu-Opioid Receptor Ligand Libraries in Pain Research

The spiro[isoquinoline-4,4'-piperidine] core of CAS 159634-82-9 has been validated in the Esteve patent family (WO 2016/177472 A1) as a scaffold capable of achieving dual pharmacological activity at sigma-1 and mu-opioid receptors, a profile pursued for multimodal analgesia with potentially reduced opioid-related side effects [2]. The N-acetyl group on the tetrahydroisoquinoline nitrogen can serve either as a metabolically stable substituent in the final compound or as a precursor that can be selectively reduced (LiAlH₄) to the N-ethyl analog for SAR exploration. Medicinal chemistry teams building compound libraries around this scaffold should use CAS 159634-82-9 as the common intermediate for parallel derivatization at the piperidine 1'-position, leveraging the conformational rigidity of the spiro junction to maintain consistent pharmacophoric geometry across the library [2].

Spirocyclic Core for CNS-Focused Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns

CAS 159634-82-9 provides a three-dimensional, conformationally restricted spirocyclic core suitable for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns targeting CNS receptors. The tetrahydroisoquinoline moiety is a privileged scaffold in CNS drug discovery, appearing in approved therapeutics for pain, neurodegenerative diseases, and psychiatric disorders . Unlike flat aromatic scaffolds that dominate traditional screening libraries, the orthogonal ring geometry enforced by the spiro[4,4'] junction increases three-dimensionality (Fsp³ character), which correlates with improved clinical success rates and reduced promiscuity . The compound's commercial availability at 98% purity with comprehensive analytical documentation makes it suitable for direct use in fragment growing, merging, or linking strategies without additional purification.

Quality-Controlled Reference Standard for Spiro-Isoquinoline-Piperidine Analytical Method Development

CAS 159634-82-9, supplied at 98% purity with tri-modal batch QC (¹H NMR, HPLC, GC) by Bidepharm and under ISO certification by MolCore, is qualified for use as an analytical reference standard in method development and validation for spiro-isoquinoline-piperidine compound analysis . The availability of orthogonal purity data enables its deployment as a system suitability standard for HPLC method qualification, a calibration standard for quantitative NMR (qNMR), and a retention time marker for LC-MS analysis of spirocyclic compound libraries. For CROs and pharmaceutical analytical development groups, the batch-to-batch consistency supported by multi-method QC reduces method revalidation frequency compared to using lower-purity or single-method-characterized alternatives .

Quote Request

Request a Quote for 1-{2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-2-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.